molecular formula C23H30N2O4 B10841726 2-Hydroxyethyl 18-methoxycoronaridinate

2-Hydroxyethyl 18-methoxycoronaridinate

Cat. No. B10841726
M. Wt: 398.5 g/mol
InChI Key: VOCSICAFSPBNRT-NVVKDKPXSA-N
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Description

2-Hydroxyethyl 18-methoxycoronaridinate is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont . This compound is known for its potential anti-addictive properties, showing efficacy in reducing self-administration of morphine and methamphetamine in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 18-methoxycoronaridinate involves multiple steps, starting from ibogaine or its derivatives. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 18th position.

    Hydroxyethylation: Addition of a hydroxyethyl group at the 2nd position.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 18-methoxycoronaridinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

2-Hydroxyethyl 18-methoxycoronaridinate has several scientific research applications:

properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-hydroxyethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C23H30N2O4/c1-28-10-7-16-12-15-13-23(22(27)29-11-9-26)20-18(6-8-25(14-15)21(16)23)17-4-2-3-5-19(17)24-20/h2-5,15-16,21,24,26H,6-14H2,1H3/t15?,16-,21-,23+/m0/s1

InChI Key

VOCSICAFSPBNRT-NVVKDKPXSA-N

Isomeric SMILES

COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO

Origin of Product

United States

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